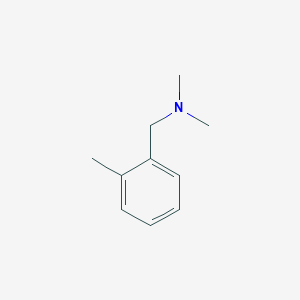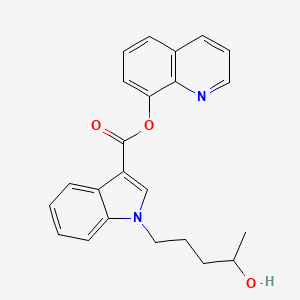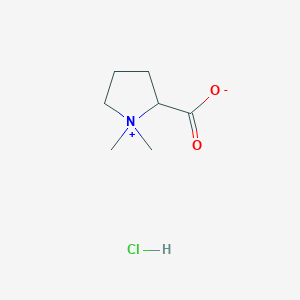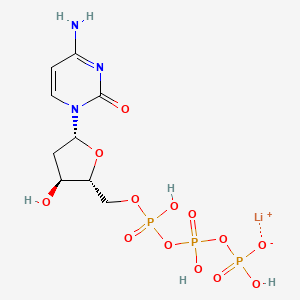
2'-Deoxycytidine-5'-triphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycytidine triphosphate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, where it serves as a substrate for DNA polymerase enzymes. The triphosphate group in deoxycytidine triphosphate contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed, facilitating the incorporation of deoxycytidine into a newly synthesized DNA strand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxycytidine triphosphate can be synthesized through enzymatic methods. One approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes convert nucleosides to nucleoside triphosphates in a modular, one-pot process. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .
Industrial Production Methods
In industrial settings, recombinant Escherichia coli cells displaying nucleotide kinases on their surface can be used to synthesize deoxycytidine triphosphate. This method involves coupling the bacterial cells with an adenosine-5′-triphosphate regeneration system, resulting in high conversion rates and stability of the produced nucleotides .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxycytidine triphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by DNA polymerase enzymes.
Phosphorylation: Enzymes such as deoxycytidine kinase, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as catalysts.
Major Products Formed
Hydrolysis: The major product is deoxycytidine monophosphate, which is incorporated into the DNA strand.
Phosphorylation: The major products are deoxycytidine monophosphate, deoxycytidine diphosphate, and deoxycytidine triphosphate.
Wissenschaftliche Forschungsanwendungen
Deoxycytidine triphosphate has numerous applications in scientific research, including:
Reverse Transcription: It is used in reverse transcription polymerase chain reactions (RT-PCR) to study gene expression.
Gene Amplification: It is essential for amplifying genes of different sizes from various organisms in PCR applications.
DNA Labeling and Sequencing: It is used in DNA labeling and sequencing techniques to study genetic information.
Wirkmechanismus
Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Deoxyadenosine triphosphate
- Deoxyguanosine triphosphate
- Deoxythymidine triphosphate
Uniqueness
Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its specific role in incorporating the pyrimidine base cytosine into DNA. This specificity is crucial for maintaining the correct sequence of nucleotides in the DNA strand, ensuring accurate genetic information transfer .
Eigenschaften
Molekularformel |
C9H15LiN3O13P3 |
|---|---|
Molekulargewicht |
473.1 g/mol |
IUPAC-Name |
lithium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |
InChI-Schlüssel |
QZBDDQFAGYAUDA-OERIEOFYSA-M |
Isomerische SMILES |
[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Kanonische SMILES |
[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
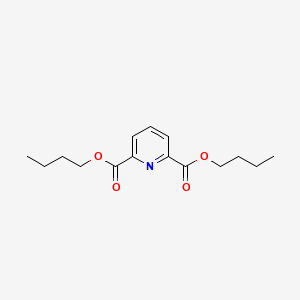

![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
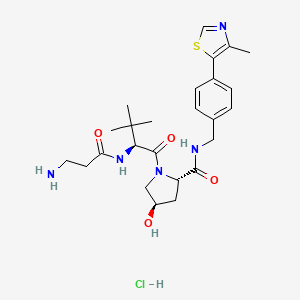
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)
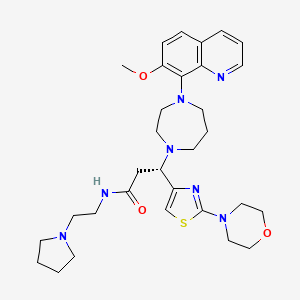
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
